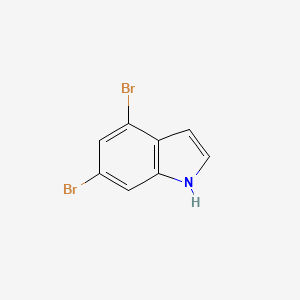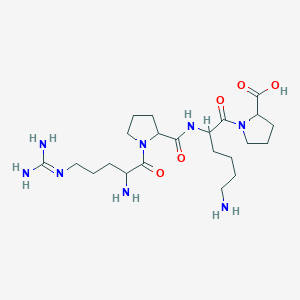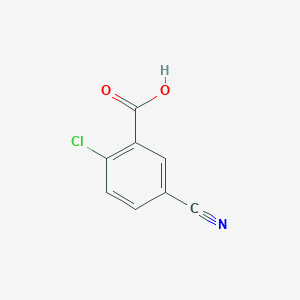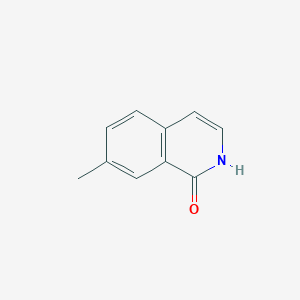
7-methylisoquinolin-1(2H)-one
Übersicht
Beschreibung
7-methylisoquinolin-1(2H)-one, also known as MIQ, is a heterocyclic organic compound with a chemical formula of C10H9NO. It is a derivative of isoquinoline and has been found to have various biological activities. MIQ has been a topic of interest in the pharmaceutical industry due to its potential use as a drug candidate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- A novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved using a new method for the introduction of a methyl group at C1 of isoquinolines. This highlights the compound's role in the synthesis of complex natural products and drug development (Melzer, Felber, & Bracher, 2018).
Anticancer Research
- 1-Aminoisoquinolines, a derivative of isoquinolin-1(2H)-ones, are being explored for their potential as anticancer compounds. This underscores the compound's significance in developing new anticancer drugs (Konovalenko et al., 2020).
- A study on novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, related to 7-methylisoquinolin-1(2H)-one, showed potential anticancer activity, indicating its usefulness in cancer research (Kubica et al., 2018).
Industrial and Material Science Applications
- 1-Methylisoquinoline, a related compound, was used as a corrosion inhibitor for mild steel, suggesting applications in materials science and engineering (Al-Uqaily, 2015).
Novel Synthetic Processes
- The compound's reactivity was studied for synthesizing benzo[a]-quinolizine derivatives, demonstrating its versatility in organic synthesis (Abdallah et al., 2002).
Biological and Pharmacological Research
- 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 7-methylisoquinolin-1(2H)-one, showed promising anticancer properties in vitro and in vivo, highlighting its potential in drug discovery (Cui et al., 2017).
Additional Studies
- Various other studies have been conducted on related compounds, focusing on their synthesis, biological activity, and potential applications in diverse fields like pharmacokinetics, antimicrobial activity, and neuroprotection (Various Authors, 2011-2020).
Eigenschaften
IUPAC Name |
7-methyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTCEYHTNOZGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576962 | |
| Record name | 7-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methylisoquinolin-1(2H)-one | |
CAS RN |
26829-47-0 | |
| Record name | 7-Methylisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

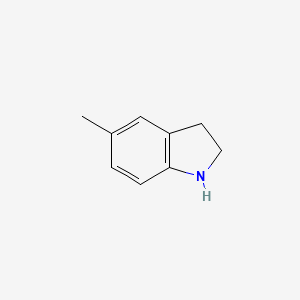
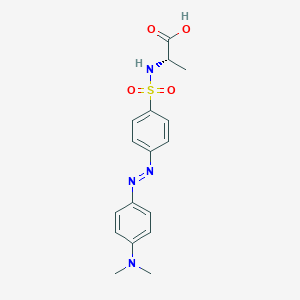
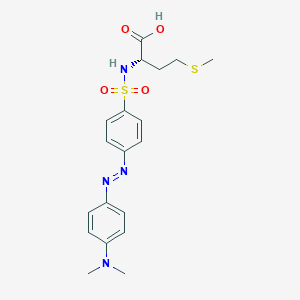
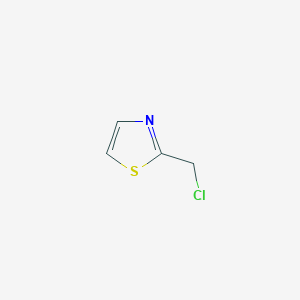
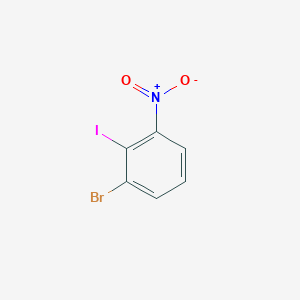
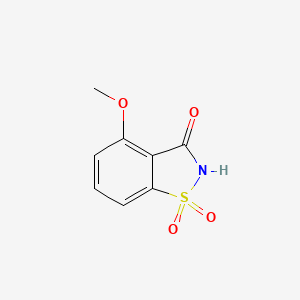
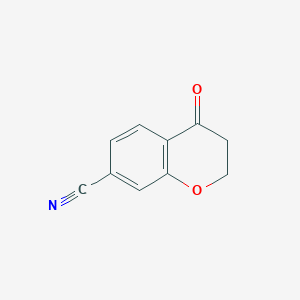
![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
![trans-Dibromo[bis(tri-o-tolylphosphine)]palladium(II)](/img/structure/B1590930.png)

